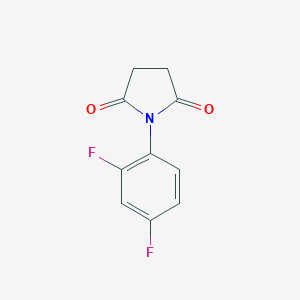
1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, can be achieved through two main strategies . The first strategy involves constructing the ring from different cyclic or acyclic precursors, while the second strategy involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The non-H atoms in the “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” molecule are nearly coplanar . The maximum deviation is 0.030 Å .Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
The structure-activity relationship (SAR) of compounds with the pyrrolidine ring, such as “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, has been studied . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Antibacterial Activity
In consideration of the N’-substituents, antibacterial activity has been observed . The activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph, whereas with the 4’-phenyl substituents, the activity increased in the order: 4’-PhH .
OLEDs
Although not directly related to “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione”, it’s worth noting that similar compounds have been used in the development of blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
Synthesis of Other Compounds
“1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” could potentially be used as a precursor in the synthesis of other compounds. For example, pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules like “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
Orientations Futures
The future directions for “1-(2,4-Difluorophenyl)pyrrolidine-2,5-dione” and other pyrrolidine derivatives involve further exploration and development of these compounds for their potential therapeutic applications . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds, and this work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWAYPUZVVMIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
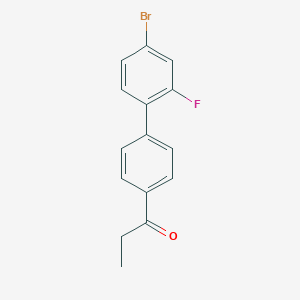
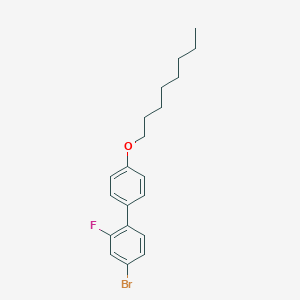
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)

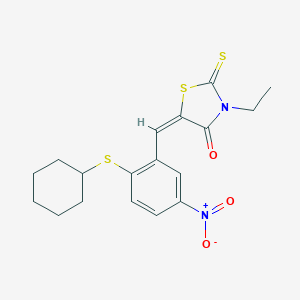
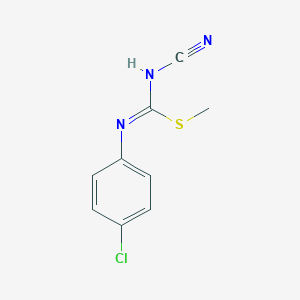
![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)